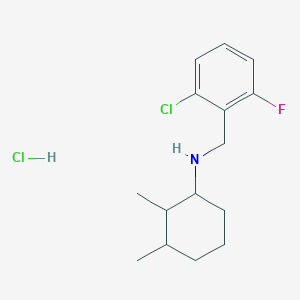
N-(2-chloro-6-fluorobenzyl)-N-(2,3-dimethylcyclohexyl)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-chloro-6-fluorobenzyl)-N-(2,3-dimethylcyclohexyl)amine hydrochloride is a useful research compound. Its molecular formula is C15H22Cl2FN and its molecular weight is 306.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-chloro-6-fluorobenzyl)-N-(2,3-dimethylcyclohexyl)amine hydrochloride is a synthetic compound with potential applications in medicinal chemistry. Its structural characteristics suggest that it may exhibit significant biological activity, particularly in areas such as antifungal and anticancer research. This article reviews the biological activity of this compound, drawing from various studies and sources.
Chemical Structure and Properties
- IUPAC Name : N-[(2-chloro-6-fluorophenyl)methyl]-2,3-dimethylcyclohexan-1-amine hydrochloride
- Molecular Formula : C15H22ClFN
- Molecular Weight : 306.25 g/mol
The compound is characterized by a chloro-fluorobenzyl moiety and a dimethylcyclohexylamine group, which may contribute to its biological properties.
Antifungal Activity
Recent studies have not directly evaluated the antifungal properties of this compound. However, its structural similarities to known antifungal agents suggest potential efficacy. For example, compounds with similar amine structures have demonstrated activity against various fungal pathogens.
- Mechanism of Action : Compounds with amine functionalities often disrupt fungal cell membrane integrity or inhibit ergosterol biosynthesis, a critical component of fungal membranes.
- Comparative Studies : In related research, mesoionic compounds have shown significant antifungal activity against Fusarium verticillioides, reducing ergosterol content by up to 80% at specific concentrations .
Safety and Toxicology
According to the Safety Data Sheet (SDS) provided by AK Scientific, this compound is classified under several hazard categories:
- Skin Irritation : Category 2
- Eye Irritation : Category 2A
- Specific Target Organ Toxicity : Category 3 (Respiratory System)
These classifications indicate that while the compound may have therapeutic potential, caution is necessary regarding its handling and use in research settings .
Case Studies and Research Findings
Currently, there are no specific case studies directly involving this compound. However, the following findings from related compounds provide insights into its potential applications:
Properties
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]-2,3-dimethylcyclohexan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClFN.ClH/c1-10-5-3-8-15(11(10)2)18-9-12-13(16)6-4-7-14(12)17;/h4,6-7,10-11,15,18H,3,5,8-9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUKJHCHDOHTDHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1C)NCC2=C(C=CC=C2Cl)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22Cl2FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














